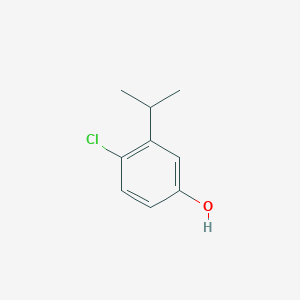
4-Chloro-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-3-isopropylphenol is an organic compound that belongs to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the fourth position and an isopropyl group at the third position. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-isopropylphenol can be synthesized through several methods. One common approach involves the chlorination of 3-isopropylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
化学反応の分析
Types of Reactions
4-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are often used.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and ferric chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Chlorination: Formation of this compound.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
科学的研究の応用
Chemical Properties and Mechanism of Action
4-Chloro-3-isopropylphenol is characterized by its phenolic structure, where a chlorine atom is substituted at the para position and an isopropyl group at the meta position. This unique configuration contributes to its significant biological activity, particularly its antimicrobial properties. The compound disrupts microbial cell membranes and interferes with metabolic processes, making it effective against a wide range of bacteria and fungi .
Pharmaceutical Applications
-
Antiseptic and Disinfectant :
- This compound is widely used as an antiseptic in medical settings. Its efficacy against both gram-positive and gram-negative bacteria makes it suitable for wound disinfection and sterilization of medical instruments .
- Concentration : In topical applications, concentrations can reach up to 0.5%, while oral and parenteral products typically contain 0.1-0.2% of the compound .
-
Preservative in Cosmetics :
- The compound serves as a preservative in various cosmetic formulations due to its ability to inhibit microbial growth. It is commonly found in creams, lotions, and other personal care products .
- Regulatory Status : Regulatory agencies such as the US Food and Drug Administration oversee its use in cosmetics, ensuring safety standards are met .
Industrial Applications
- Disinfectants :
- Preservatives in Paints and Inks :
Environmental Impact and Toxicity Studies
Research has indicated that while this compound is effective as an antimicrobial agent, it also poses potential environmental risks due to its toxicity to aquatic organisms. Studies using quantitative structure–activity relationship (QSAR) models have assessed the toxicities of various phenolic compounds, including this compound, to different aquatic species .
Case Study 1: Efficacy Against Microbial Contaminants
A study conducted on the effectiveness of this compound in hand sanitizers demonstrated that a concentration of 0.2% could achieve significant bactericidal activity within 60 seconds of application . This highlights its potential for use in personal hygiene products.
Case Study 2: Cosmetic Formulations
In a comparative study of preservatives used in cosmetic formulations, this compound was shown to provide superior protection against microbial growth compared to other common preservatives like parabens . This finding supports its continued use in the cosmetic industry.
作用機序
The mechanism of action of 4-Chloro-3-isopropylphenol involves the disruption of microbial cell walls and inhibition of enzyme function. The compound interacts with the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the death of the microorganism. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.
類似化合物との比較
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure with a methyl group instead of an isopropyl group.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains two methyl groups in addition to the chlorine atom.
Uniqueness
4-Chloro-3-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the isopropyl group enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to its methyl-substituted counterparts.
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
4-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |
InChIキー |
SSIRREBTSKSKDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














